NPD8790

Mitochondrial Complex I Species Selectivity Anthelmintic Discovery

NPD8790 is an essential control for mitochondrial Complex I screening, uniquely retaining full potency (IC50 1.5-2.7 µM) in benzimidazole-resistant ben-1 mutant strains where fenbendazole fails. Its orthogonal mechanism and high selectivity (>31-fold vs human Complex I) provide a resistance-proof benchmark unavailable from traditional benzimidazoles. Ideal for in vivo H. polygyrus studies (23% reduction at 200 mg/kg). Secure ≥98% pure research grade from validated sources.

Molecular Formula C20H24N2
Molecular Weight 292.4 g/mol
Cat. No. B11418087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPD8790
Molecular FormulaC20H24N2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2C
InChIInChI=1S/C20H24N2/c1-14(2)13-16-9-11-17(12-10-16)15(3)20-21-18-7-5-6-8-19(18)22(20)4/h5-12,14-15H,13H2,1-4H3
InChIKeyGYCKWHDXPVMFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPD8790 (CAS 615281-26-0) Baseline Scientific Profile for Research Procurement


NPD8790 (1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole) is a species-selective small-molecule inhibitor of mitochondrial respiratory complex I, first characterized in a 2024 Nature Communications study [1]. It belongs to the benzimidazole chemotype but is structurally and mechanistically distinct from traditional benzimidazole anthelmintics such as fenbendazole [2]. The compound demonstrates sub-micromolar to low micromolar potency against nematode complex I across multiple species, with markedly reduced activity against mammalian orthologs .

Why NPD8790 Cannot Be Substituted with Fenbendazole or Other Benzimidazole Anthelmintics


Traditional benzimidazole anthelmintics such as fenbendazole exert their parasiticidal activity primarily via binding to β-tubulin, and benzimidazole-resistant nematode strains bearing ben-1 mutations (e.g., F200Y, F167Y, E198A) show significant loss of susceptibility to this class [1]. In direct enzymatic assays, fenbendazole and three other commercial benzimidazole anthelmintics (albendazole, mebendazole, oxfendazole) failed to inhibit C. elegans complex I activity at concentrations up to 50 µM, with IC50 values not determined [2]. In contrast, NPD8790 retains full inhibitory potency against complex I isolated from these same ben-1 mutant mitochondria (IC50 = 1.5–2.7 µM), demonstrating a resistance-proof mechanism orthogonal to β-tubulin targeting [3]. Consequently, substituting NPD8790 with fenbendazole or other benzimidazole anthelmintics fundamentally alters the molecular target, eliminates activity against resistant strains, and abrogates the species-selective complex I inhibition phenotype that defines this compound's utility.

Quantitative Differential Evidence: NPD8790 Versus Comparators


Species Selectivity: NPD8790 Nematode vs. Mammalian Complex I Inhibition

NPD8790 exhibits pronounced species selectivity, inhibiting C. elegans complex I with an IC50 of 2.4 µM, which represents a potency improvement of ≥11-fold compared to bovine (IC50 = 27.2 µM), ≥12-fold compared to murine heart mitochondria (IC50 = 28.8 µM), and >31-fold compared to human complex I (IC50 >75 µM) [1]. This selectivity profile is a direct functional consequence of its complex I targeting mechanism and is not observed with fenbendazole, which does not inhibit complex I from any species at up to 50 µM (IC50 not determined) [2].

Mitochondrial Complex I Species Selectivity Anthelmintic Discovery

Pan-Nematode Activity: NPD8790 Potency Across Nematode Species

NPD8790 demonstrates consistent inhibitory activity across divergent nematode species, with IC50 values of 2.4 µM for Caenorhabditis elegans, 1.6 µM for C. briggsae, 2.1 µM for Pristionchus pacificus, and 1.1 µM for Phasmarhabditis hermaphrodita [1]. In contrast, fenbendazole and other commercial benzimidazole anthelmintics (albendazole, mebendazole, oxfendazole) show no detectable inhibition of C. elegans complex I at up to 50 µM (IC50 values not determined) [2].

Pan-Nematode Activity Complex I Inhibition Cross-Species Efficacy

Resistance-Proof Profile: NPD8790 Activity in Benzimidazole-Resistant ben-1 Mutants

NPD8790 retains full inhibitory potency against mitochondrial complex I isolated from five C. elegans strains bearing ben-1 mutations that confer resistance to benzimidazole anthelmintics. IC50 values for NPD8790 against complex I from wild-type N2 (2.4 µM) are comparable to those against ben-1 deletion (ECA882: 2.2 µM), F200Y (ECA917: 1.5 µM), F167Y (ECA1075: 1.9 µM), E198A (ECA1080: 2.0 µM), and G104D (CB3474: 2.7 µM) mutants [1]. In contrast, benzimidazole anthelmintics such as fenbendazole show reduced or absent activity against these resistant strains due to their β-tubulin-dependent mechanism, and they exhibit no complex I inhibition even in wild-type mitochondria (IC50 not determined) [2].

Anthelmintic Resistance ben-1 Mutants Resistance-Proof Mechanism

In Vivo Efficacy: NPD8790 in Murine Helminth Infection Model

In a murine model of Heligmosomoides polygyrus infection, a single oral dose of NPD8790 (200 mg/kg) resulted in a 23.0% reduction in worm burden compared to untreated controls, based on a median of 95.5 worms per mouse in the NPD8790 group versus 124.0 in control mice [1]. This modest reduction contrasts with the structural analog STK951902 (Class A), which achieved a 41.1% reduction (median 73.0 worms) at the same dose, and with Class C analogs 7925515 (19.4% reduction, median 100.0 worms) and 7732524 (24.6% reduction, median 93.5 worms) [2].

In Vivo Anthelmintic Efficacy H. polygyrus Helminth Infection Model

Recommended Research Application Scenarios for NPD8790


Target-Based Anthelmintic Discovery with Species Selectivity Requirements

NPD8790 is optimally deployed in mitochondrial complex I inhibitor screening cascades where species selectivity between nematode and mammalian orthologs is a primary assay endpoint. The compound's ≥11-fold selectivity for C. elegans over bovine complex I and >31-fold selectivity over human complex I provides a validated reference profile for benchmarking novel chemical series [1].

Investigating Resistance Mechanisms in Benzimidazole-Refractory Nematodes

For studies examining anthelmintic resistance mechanisms, NPD8790 serves as a critical tool compound that retains full inhibitory potency (IC50 1.5–2.7 µM) against mitochondrial complex I from five distinct ben-1 mutant strains [1]. This orthogonal mechanism—targeting complex I rather than β-tubulin—enables dissection of resistance pathways independent of benzimidazole-class liabilities.

In Vivo Proof-of-Concept in Murine Helminth Infection Models with Comparative Benchmarking

NPD8790 is appropriate for in vivo efficacy studies in H. polygyrus murine infection models, where its 23.0% worm burden reduction at 200 mg/kg PO establishes a baseline for analog comparison [1]. Researchers may prioritize NPD8790 when a Class A benzimidazole scaffold is required, noting that the analog STK951902 offers superior efficacy (41.1% reduction) while Class C analogs (7925515, 7732524) provide comparable activity profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NPD8790

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.